![molecular formula C16H17FN2O4S2 B2423185 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 946260-47-5](/img/structure/B2423185.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in
Scientific Research Applications
Selective Enzyme Inhibition
Research into sulfonamide derivatives has shown potential in selectively inhibiting certain enzymes. For instance, studies have identified compounds capable of selectively inhibiting cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), demonstrating significant potential for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the gastrointestinal side effects associated with non-selective COX inhibitors. The introduction of a fluorine atom into these molecules has been found to notably increase their selectivity, highlighting the importance of structural modifications in enhancing therapeutic potential (Hashimoto et al., 2002).
Anticancer Activity
Novel aminothiazole-paeonol derivatives have been synthesized and evaluated for their anticancer effects on several cancer cell lines, with some compounds demonstrating high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cells. Such compounds have shown superior potency to established treatments like 5-fluorouracil, indicating their promise as lead compounds for developing new anticancer agents (Tsai et al., 2016).
Structural and Functional Investigations
Structural investigations of sulfonamide derivatives, such as AND-1184, a potential active pharmaceutical ingredient for dementia treatment, have employed techniques like single-crystal X-ray and solid-state NMR. These studies provide insights into the molecular structure and dynamics, which are crucial for understanding the interaction mechanisms and optimizing the pharmacological properties of these compounds (Pawlak et al., 2021).
Antimicrobial and Antibacterial Agents
Oxazolidinone derivatives have been explored for their novel antibacterial activities, showcasing effectiveness against a range of clinically important pathogens, including resistant strains. This highlights the potential of sulfonamide compounds in addressing the growing challenge of antibiotic resistance (Zurenko et al., 1996).
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c1-12-10-15(6-7-16(12)17)25(22,23)18-13-4-2-5-14(11-13)19-8-3-9-24(19,20)21/h2,4-7,10-11,18H,3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBWUTFUAYSWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.